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Introduction

(R)-(+)-Lactamide is a valuable chiral building block in the synthesis of pharmaceuticals and

other fine chemicals. Traditional chemical methods for its synthesis often involve harsh

conditions and can lead to racemic mixtures, requiring challenging and costly resolution steps.

Biocatalysis offers a green and highly selective alternative for the production of

enantiomerically pure compounds. This application note details a method for the biocatalytic

synthesis of (R)-(+)-Lactamide using an enantioselective amidase from Rhodococcus

erythropolis through the kinetic resolution of a racemic mixture of lactamide.

Principle of the Method
The synthesis is based on the principle of enzymatic kinetic resolution. A racemic mixture of

(DL)-lactamide is subjected to an enantioselective amidase. The amidase selectively

hydrolyzes the (S)-(-)-lactamide to (S)-(-)-lactic acid and ammonia, while the desired (R)-(+)-
lactamide remains largely unreacted. By controlling the reaction time, a high enantiomeric

excess (e.e.) of (R)-(+)-lactamide can be achieved. The unreacted (R)-(+)-lactamide can then

be separated from the (S)-(-)-lactic acid.
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The key enzyme in this process is an enantioselective amidase from Rhodococcus

erythropolis. Amidases from strains such as Rhodococcus erythropolis MP50 have

demonstrated high enantioselectivity in the hydrolysis of a variety of amides, including

arylpropionamides and α-hydroxy amides[1][2]. These enzymes typically exhibit a preference

for the (S)-enantiomer, making them suitable for the kinetic resolution of racemic amides to

obtain the (R)-enantiomer[3].

Experimental Data
While specific data for the kinetic resolution of lactamide using Rhodococcus erythropolis

amidase is not extensively published, data from the resolution of structurally similar α-

substituted amides can be used as a reference. For instance, the amidase from Rhodococcus

erythropolis MP50 has been shown to convert racemic 2-phenylpropionamide to the

corresponding (S)-acid with an enantiomeric excess of >99% at nearly 50% conversion[2]. This

high enantioselectivity suggests a similar potential for the resolution of lactamide.

Table 1: Representative Quantitative Data for Kinetic Resolution using Rhodococcus

erythropolis Amidase

Substrate
Enzyme
Source

Conversion
(%)

Enantiomeric
Excess of
Product (Acid)

Reference

Racemic 2-

phenylpropionam

ide

Rhodococcus

erythropolis

MP50

~50 >99% (S)-acid [2]

Racemic

naproxen amide

Rhodococcus

erythropolis

MP50

~50 >99% (S)-acid [2]

Racemic

ketoprofen amide

Rhodococcus

erythropolis

MP50

~50 >99% (S)-acid [2]

Racemic α-

amino amides
Rhodococcus sp. N/A >98% (S)-acid [4]
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Note: The enantiomeric excess of the remaining (R)-amide is expected to be high at

approximately 50% conversion.

Experimental Protocols
1. Cultivation of Rhodococcus erythropolis and Enzyme Preparation

This protocol is a general guideline and may require optimization based on the specific

Rhodococcus erythropolis strain used.

Materials:

Rhodococcus erythropolis strain (e.g., MP50)

Growth medium (e.g., Tryptic Soy Broth or a defined medium with a suitable carbon and

nitrogen source)

Inducer (e.g., an amide like acetamide, if the enzyme is inducible)

Centrifuge

Phosphate buffer (e.g., 50 mM, pH 7.5)

Sonnicator or French press

Procedure:

Inoculate a sterile growth medium with a fresh culture of Rhodococcus erythropolis.

Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking until it reaches

the late exponential or early stationary phase.

If the amidase is inducible, add the inducer to the culture medium at the appropriate time

during cultivation.

Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

Wash the cell pellet with phosphate buffer and centrifuge again.
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Resuspend the cell pellet in the same buffer.

For whole-cell biocatalysis, the cell suspension can be used directly. For cell-free extract,

disrupt the cells using a sonicator or French press.

Centrifuge the disrupted cell suspension to remove cell debris. The resulting supernatant is

the cell-free extract containing the amidase.

2. Enzymatic Kinetic Resolution of (DL)-Lactamide

Materials:

Racemic (DL)-lactamide

Rhodococcus erythropolis whole cells or cell-free extract

Phosphate buffer (e.g., 50 mM, pH 7.5)

Reaction vessel with temperature and pH control

Quenching reagent (e.g., HCl)

Analytical equipment for monitoring the reaction (e.g., HPLC with a chiral column)

Procedure:

Prepare a solution of racemic (DL)-lactamide in phosphate buffer in the reaction vessel. A

typical starting concentration might be in the range of 10-100 mM.

Equilibrate the reaction mixture to the optimal temperature for the amidase (e.g., 30-40°C).

Initiate the reaction by adding the Rhodococcus erythropolis whole cells or cell-free extract.

The enzyme loading should be optimized for efficient conversion.

Maintain the pH of the reaction mixture at the optimum for the enzyme (e.g., pH 7.5) by

adding a suitable base to neutralize the lactic acid formed.
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Monitor the progress of the reaction by taking samples at regular intervals and analyzing the

concentrations of (R)-lactamide, (S)-lactamide, and (S)-lactic acid, as well as the

enantiomeric excess of the remaining lactamide using chiral HPLC.

Stop the reaction when the conversion reaches approximately 50% to maximize the yield

and enantiomeric excess of (R)-(+)-lactamide. The reaction can be quenched by adding

acid (e.g., HCl) to lower the pH and denature the enzyme.

3. Product Isolation and Purification

Procedure:

Remove the biocatalyst (cells or precipitated protein) from the reaction mixture by

centrifugation or filtration.

The supernatant will contain (R)-(+)-lactamide and (S)-(-)-lactic acid.

Separate the (R)-(+)-lactamide from the (S)-(-)-lactic acid. This can be achieved by various

methods, such as extraction or chromatography, taking advantage of the different chemical

properties of the amide and the carboxylic acid. For example, acidification of the mixture will

protonate the carboxylic acid, allowing for its selective extraction with an organic solvent.
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Caption: Enzymatic kinetic resolution of racemic lactamide.
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Caption: Experimental workflow for (R)-(+)-lactamide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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